molecular formula C15H22N2O6S B2671889 N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-44-0

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2671889
CAS No.: 899980-44-0
M. Wt: 358.41
InChI Key: FAEVXWXLACCAFB-UHFFFAOYSA-N
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Description

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core, which is a common structural motif in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core, which can be functionalized through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzo[d][1,3]dioxole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfonyl chlorides and amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
  • N-(2-(N-(3-methoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-(2-(N-(3-ethoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The ethoxypropyl chain and sulfamoyl group may enhance its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

N-[2-(3-ethoxypropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-2-21-8-3-6-17-24(19,20)9-7-16-15(18)12-4-5-13-14(10-12)23-11-22-13/h4-5,10,17H,2-3,6-9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEVXWXLACCAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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